Cas no 1075-61-2 (3-(2-aminopropyl)phenol)

3-(2-aminopropyl)phenol 化学的及び物理的性質
名前と識別子
-
- 3-(2-aminopropyl)phenol
- Phenol,3-(2-aminopropyl)-
- alpha-Methyl-m-tyramine
- alpha-Mmtyr
- BRN 2082934
- Gepefrine
- m-(2-Aminopropyl)phenol
- Phenol, m-(2-aminopropyl)-
- Einecs 214-056-0
- 3-(2-Amino-propyl)-phenol
-
- MDL: MFCD00047912
- インチ: InChI=1S/C9H13NO/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7,11H,5,10H2,1H3
- InChIKey: WTDGMHYYGNJEKQ-UHFFFAOYSA-N
- ほほえんだ: CC(CC1=CC(=CC=C1)O)N
計算された属性
- せいみつぶんしりょう: 151.09979
- どういたいしつりょう: 151.099714
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- 互変異性体の数: 9
- トポロジー分子極性表面積: 46.2
じっけんとくせい
- 密度みつど: 1.0406 (rough estimate)
- ふってん: 273.23°C (rough estimate)
- フラッシュポイント: 123.7°C
- 屈折率: 1.5380 (estimate)
- PSA: 46.25
3-(2-aminopropyl)phenol セキュリティ情報
- セキュリティ用語:x."> Poison by subcutaneous and intravenous routes. When heated to decomposition it emits toxic fumes of NOx.
3-(2-aminopropyl)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-53183-0.25g |
3-(2-aminopropyl)phenol |
1075-61-2 | 0.25g |
$280.0 | 2023-05-03 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1428-1g |
3-(2-Amino-propyl)-phenol |
1075-61-2 | 97% | 1g |
3375.21CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1428-5g |
3-(2-Amino-propyl)-phenol |
1075-61-2 | 97% | 5g |
13483.87CNY | 2021-05-07 | |
1PlusChem | 1P00939S-50mg |
3-(2-aminopropyl)phenol |
1075-61-2 | 90% | 50mg |
$219.00 | 2023-12-26 | |
1PlusChem | 1P00939S-500mg |
3-(2-aminopropyl)phenol |
1075-61-2 | 90% | 500mg |
$609.00 | 2023-12-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1511097-500mg |
3-(2-Aminopropyl)phenol |
1075-61-2 | 98% | 500mg |
¥3166.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1511097-1g |
3-(2-Aminopropyl)phenol |
1075-61-2 | 98% | 1g |
¥4387.00 | 2024-08-09 | |
Enamine | EN300-53183-1.0g |
3-(2-aminopropyl)phenol |
1075-61-2 | 1g |
$567.0 | 2023-05-03 | ||
Enamine | EN300-53183-0.1g |
3-(2-aminopropyl)phenol |
1075-61-2 | 0.1g |
$196.0 | 2023-05-03 | ||
Enamine | EN300-53183-2.5g |
3-(2-aminopropyl)phenol |
1075-61-2 | 2.5g |
$1112.0 | 2023-05-03 |
3-(2-aminopropyl)phenol 関連文献
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
6. Book reviews
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
3-(2-aminopropyl)phenolに関する追加情報
Introduction to 3-(2-aminopropyl)phenol (CAS No. 1075-61-2)
3-(2-aminopropyl)phenol, identified by the Chemical Abstracts Service Number (CAS No.) 1075-61-2, is a significant organic compound with a broad spectrum of applications in pharmaceuticals, agrochemicals, and material science. This compound, featuring a phenolic group attached to an aminopropyl chain, exhibits unique chemical properties that make it valuable in various synthetic pathways and functional material development. Its molecular structure, consisting of a benzene ring substituted with an aminoethyl group at the 2-position and a hydroxyl group at the 3-position, contributes to its versatility in chemical reactions and interactions.
The 3-(2-aminopropyl)phenol molecule has garnered attention in recent years due to its role as an intermediate in the synthesis of complex organic molecules. Its ability to participate in nucleophilic substitution reactions, condensation reactions, and metal chelation makes it a preferred choice for researchers exploring novel drug candidates and advanced materials. In pharmaceutical research, this compound has been investigated for its potential in developing antimicrobial agents, antioxidants, and bioactive molecules. The presence of both basic (amine) and acidic (phenol) functional groups allows for diverse chemical modifications, enabling the creation of derivatives with tailored properties.
Recent studies have highlighted the 3-(2-aminopropyl)phenol as a key precursor in the synthesis of polyphenolic compounds, which are known for their biological activities. Researchers have demonstrated its utility in constructing macrocyclic ligands for metal ion sequestration, which is crucial in catalytic processes and environmental remediation technologies. The compound’s chelating properties have been exploited in developing sensors for detecting trace metal ions in aqueous systems, showcasing its potential in analytical chemistry applications.
In the field of material science, 3-(2-aminopropyl)phenol has been employed as a crosslinking agent and stabilizer in polymer formulations. Its ability to form stable complexes with metal ions enhances the durability and functionality of polymer matrices used in coatings, adhesives, and composite materials. The compound’s thermal stability and resistance to degradation under various conditions have made it suitable for high-performance applications where reliability is paramount.
The pharmaceutical industry has shown particular interest in 3-(2-aminopropyl)phenol due to its potential as a scaffold for drug discovery. Researchers have synthesized several derivatives of this compound that exhibit inhibitory activity against enzymes involved in inflammatory pathways. Preliminary findings suggest that modifications to the aminopropyl chain can modulate binding affinity and selectivity, leading to more effective therapeutic agents. Additionally, the phenolic moiety’s antioxidant properties have been leveraged in designing nutraceuticals aimed at combating oxidative stress-related diseases.
From an industrial perspective, the production of 3-(2-aminopropyl)phenol (CAS No. 1075-61-2) involves multi-step synthetic routes that require precise control over reaction conditions to ensure high yield and purity. Advances in catalytic processes have enabled more efficient synthesis methods, reducing waste generation and energy consumption. These improvements align with global trends toward sustainable manufacturing practices, making this compound an attractive option for industries seeking environmentally friendly alternatives.
The analytical characterization of 3-(2-aminopropyl)phenol is another area where recent research has made significant strides. High-resolution spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy have provided detailed insights into its molecular structure and dynamics. These analytical methods are essential for quality control during production and for studying its interactions with other molecules under different conditions.
In conclusion, 3-(2-aminopropyl)phenol represents a versatile compound with far-reaching implications across multiple scientific disciplines. Its unique structural features enable diverse applications ranging from pharmaceuticals to advanced materials. As research continues to uncover new uses for this molecule, its importance is likely to grow further, driving innovation in both academic and industrial settings.
1075-61-2 (3-(2-aminopropyl)phenol) 関連製品
- 103-86-6(Phenol,4-(2-aminopropyl)-)
- 1489550-67-5(ethyl 2-(3,3,3-trifluoropropyl)aminoacetate)
- 1268990-80-2([(4-methylphenyl)(2-thienyl)methyl]amine hydrochloride)
- 922112-08-1(4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide)
- 1208076-85-0(4-Bromo-2,3-dichlorobenzene-1-sulfonyl Chloride)
- 1805381-86-5(4-Bromo-5-(difluoromethyl)-2-methyl-3-nitropyridine)
- 2171931-39-6(2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}ethoxy)acetic acid)
- 2151652-51-4(3-(1-methyl-1H-1,2,4-triazol-3-yl)butan-2-ol)
- 1261574-91-7(2-Hydroxy-5-nitro-3-(2,4,5-trichlorophenyl)pyridine)
- 668971-90-2(5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid)
